molecular formula C9H14ClN3OS B14779675 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide

Cat. No.: B14779675
M. Wt: 247.75 g/mol
InChI Key: KJFBYBMQPYFGMH-UHFFFAOYSA-N
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Description

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide typically involves the reaction of 2-chloro-1,3-thiazole with an appropriate amine and a methylating agent. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like piperidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar compounds to 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide include other thiazole derivatives such as:

What makes this compound unique is its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H14ClN3OS

Molecular Weight

247.75 g/mol

IUPAC Name

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide

InChI

InChI=1S/C9H14ClN3OS/c1-5(2)7(11)8(14)12-3-6-4-13-9(10)15-6/h4-5,7H,3,11H2,1-2H3,(H,12,14)

InChI Key

KJFBYBMQPYFGMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CN=C(S1)Cl)N

Origin of Product

United States

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